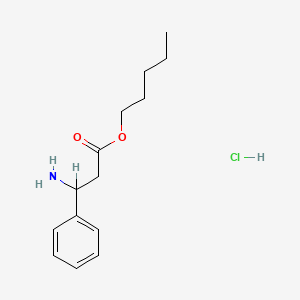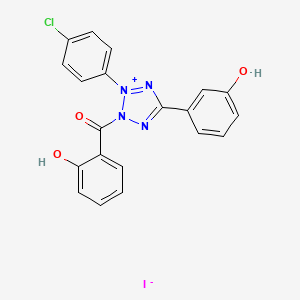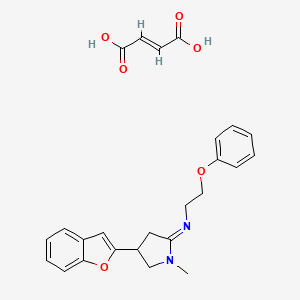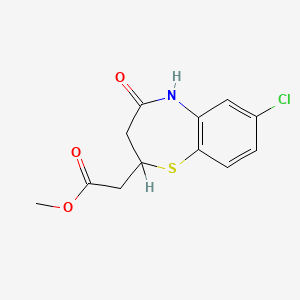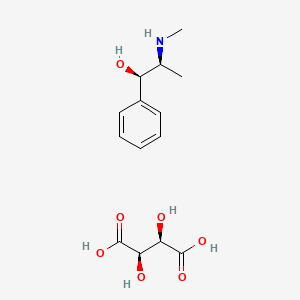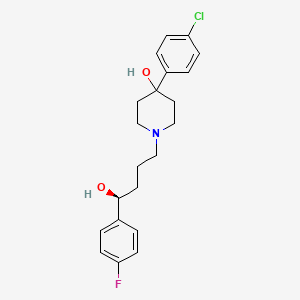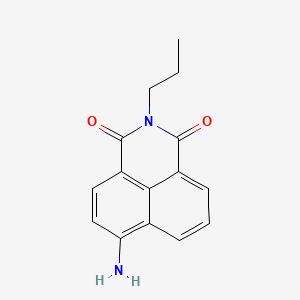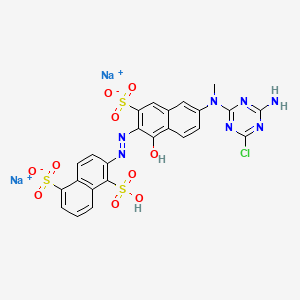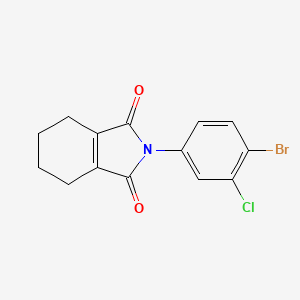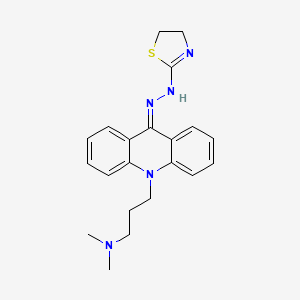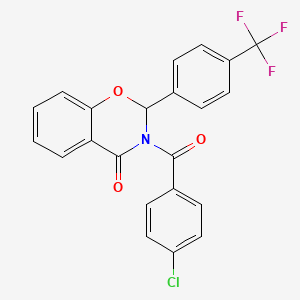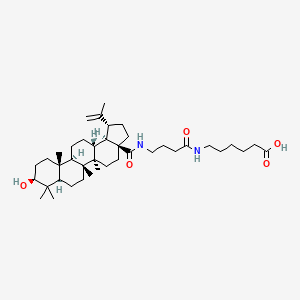
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline typically involves the Pictet-Spengler reaction. This reaction involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. For instance, phenylethylamine and dimethoxymethane can be reacted in the presence of aqueous hydrochloric acid at 100°C to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline analogs .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is used in studies related to its biological activity, including its effects on various pathogens and neurodegenerative disorders.
Medicine: Research focuses on its potential therapeutic applications, such as its role in developing new drugs for treating infections and neurological conditions.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibiting pathogen growth or affecting neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Quinoline: Another heterocyclic compound with a wide range of pharmacological activities.
Isoquinoline: The parent compound of the isoquinoline family, known for its diverse biological properties
Uniqueness
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6,7-dimethoxy-2-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-chlorophenyl and 6,7-dimethoxy groups enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
Propriétés
Numéro CAS |
96719-69-6 |
|---|---|
Formule moléculaire |
C23H22ClNO2 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-6,7-dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H22ClNO2/c1-26-21-14-16-12-13-25(17-8-4-3-5-9-17)23(19(16)15-22(21)27-2)18-10-6-7-11-20(18)24/h3-11,14-15,23H,12-13H2,1-2H3 |
Clé InChI |
WOGBWKXVEKKSJS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(N(CCC2=C1)C3=CC=CC=C3)C4=CC=CC=C4Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


